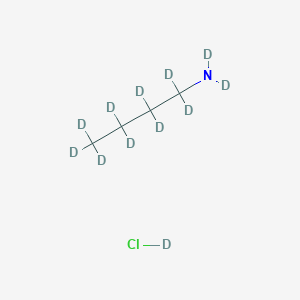

N-Butylamine-D11 dcl

Description

Significance of Isotopic Labeling in Chemical and Biological Sciences

Isotopic labeling is a technique that involves the replacement of specific atoms within a molecule with their isotopes, which have the same number of protons but a different number of neutrons. musechem.comcreative-proteomics.com This subtle change in mass allows researchers to track the movement and transformation of molecules through complex systems without significantly altering their chemical properties. cernobioscience.comsci-hub.se The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is particularly advantageous as they are non-radioactive and can be safely used in a wide range of studies, including those involving human subjects. sci-hub.sediagnosticsworldnews.com

The applications of isotopic labeling are vast and impactful. In metabolic research, isotopically labeled compounds serve as tracers to elucidate biochemical pathways, measure metabolic fluxes, and understand the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics. diagnosticsworldnews.comacs.orgnih.govsimsonpharma.com This allows scientists to gain a dynamic view of metabolic networks and discover novel metabolic routes. nih.gov In analytical chemistry, isotopically labeled compounds, particularly deuterated ones, are widely used as internal standards in mass spectrometry to improve the accuracy and precision of quantitative measurements by correcting for variations in sample preparation and instrument response. clearsynth.compubcompare.aiscispace.com Furthermore, isotopic labeling is crucial for mechanistic studies in organic chemistry, providing insights into reaction pathways and transition states. simsonpharma.comguidechem.com

Role of Deuterium in Advanced Research Methodologies

Deuterium, a stable isotope of hydrogen, plays a unique and significant role in various advanced research methodologies due to its distinct physical properties compared to protium (B1232500) (¹H). youtube.com The doubling of mass upon substituting hydrogen with deuterium leads to several observable effects that are exploited by researchers. libretexts.org

One of the most significant applications of deuterium is in Nuclear Magnetic Resonance (NMR) spectroscopy . Deuterated solvents are routinely used in ¹H NMR to avoid overwhelming signals from the solvent, allowing for clearer observation of the analyte's proton signals. youtube.comstudymind.co.uk Furthermore, deuterium NMR (²H NMR) itself is a powerful technique for studying the structure and dynamics of molecules, particularly in solid-state samples and for verifying the extent of deuteration in a compound. youtube.comwikipedia.orgnumberanalytics.com

The kinetic isotope effect (KIE) is another critical phenomenon where the replacement of hydrogen with deuterium can significantly alter the rate of a chemical reaction. libretexts.org If a C-H bond is broken in the rate-determining step of a reaction, substituting the hydrogen with deuterium will typically slow down the reaction. princeton.edunih.gov Measuring the KIE provides valuable information about the reaction mechanism and the nature of the transition state. princeton.educolumbia.edu

In mass spectrometry , the mass difference between deuterated and non-deuterated compounds allows for their easy differentiation. cernobioscience.com This property is fundamental to the use of deuterated compounds as internal standards for accurate quantification. clearsynth.compubcompare.ai The distinct isotopic signature of deuterated compounds simplifies the analysis of complex mixtures and enhances the reliability of the data. acanthusresearch.com

N-Butylamine-D11 DCl as a Model Perdeuterated Primary Amine for Scholarly Investigations

This compound is a deuterated form of n-butylamine where all eleven hydrogen atoms have been replaced by deuterium atoms. guidechem.comsigmaaldrich.com It is typically supplied as a hydrochloride (DCl) salt to improve its stability and handling characteristics. sigmaaldrich.com As a perdeuterated primary amine, it serves as an excellent model compound for a variety of scholarly investigations.

Its primary application lies in its use as an internal standard for the quantification of n-butylamine and other related amines in various biological and environmental samples using mass spectrometry-based methods. clearsynth.compubcompare.ainih.govnih.gov The high level of deuteration (98 atom % D) ensures a significant mass shift from the unlabeled analyte, minimizing spectral overlap and improving analytical accuracy. sigmaaldrich.com

Furthermore, this compound can be utilized in mechanistic studies of reactions involving primary amines. guidechem.com By comparing the reactivity of the deuterated and non-deuterated forms, researchers can probe the kinetic isotope effects and gain insights into the reaction mechanisms. libretexts.org The compound is also valuable in NMR studies, where it can be used to understand the behavior of amines in different chemical environments. wikipedia.orghuji.ac.il The synthesis of such perdeuterated amines can be achieved through various methods, including the reduction of deuterated amides. epj-conferences.orgresearchgate.netepj-conferences.org

Table of Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₄D₁₁N·DCl |

| CAS Number | 347841-81-0 sigmaaldrich.com |

| Molecular Weight | 121.67 g/mol sigmaaldrich.com |

| Form | Solid sigmaaldrich.com |

| Melting Point | 215-216 °C sigmaaldrich.com |

| Isotopic Purity | 98 atom % D sigmaaldrich.com |

| Linear Formula | CD₃CD₂CD₂CD₂ND₂·DCl sigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H12ClN |

|---|---|

Molecular Weight |

121.67 g/mol |

IUPAC Name |

(2H)chlorane;N,N,1,1,2,2,3,3,4,4,4-undecadeuteriobutan-1-amine |

InChI |

InChI=1S/C4H11N.ClH/c1-2-3-4-5;/h2-5H2,1H3;1H/i1D3,2D2,3D2,4D2;/hD3 |

InChI Key |

ICXXXLGATNSZAV-CCVMVDGLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H].[2H]Cl |

Canonical SMILES |

CCCCN.Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Butylamine D11 Dcl and Analogous Deuterated Amines

General Strategies for Deuterium (B1214612) Incorporation into Organic Frameworks

Several established and emerging methods are employed to introduce deuterium into organic molecules. These strategies range from direct exchange reactions to the use of pre-deuterated starting materials.

Direct Hydrogen-Deuterium Exchange Approaches

Direct hydrogen-deuterium (H-D) exchange is an atom-economical method that involves the substitution of hydrogen atoms with deuterium from a deuterium source, often deuterium oxide (D₂O). epj-conferences.org This process can be facilitated by catalysts under various conditions. For amine compounds, this exchange can be challenging due to the coordinating ability of the amine group with metal catalysts. osti.gov

Acid- and base-catalyzed H-D exchange reactions are also common, particularly for hydrogens in specific chemical environments, such as those alpha to a carbonyl group. For aromatic amines, deuterated acids like trifluoroacetic acid can be used to achieve H-D exchange on the aromatic ring through an electrophilic aromatic substitution mechanism. nih.gov

Utilization of Deuterated Reagents and Solvents

A widely used strategy involves the use of deuterated reagents and solvents in synthetic transformations. unam.mx Deuterated solvents like deuterium oxide (D₂O) can serve as the deuterium source in exchange reactions or during reductions. rsc.orgnih.gov Common deuterated reagents include reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) for the reduction of nitriles, amides, or oximes to form deuterated amines. nih.gov The choice of reagent is crucial for achieving high levels of deuterium incorporation at specific sites.

Synthesis from Pre-Deuterated Building Blocks

Building complex molecules from smaller, pre-deuterated starting materials is a robust method to ensure specific and high levels of deuterium incorporation. nih.gov This "bottom-up" approach avoids potential issues with incomplete exchange or unwanted side reactions that can occur with direct deuteration of a complex molecule. For the synthesis of N-Butylamine-D11 DCl, this could involve starting with a fully deuterated four-carbon chain precursor.

Catalytic Deuteration Techniques

Various transition metal catalysts are effective for facilitating deuterium incorporation. Platinum on carbon (Pt/C) is a notable catalyst for H-D exchange reactions with D₂O as the deuterium source. osti.gov Ruthenium-based catalysts have also been developed for the selective deuteration of alkyl amines. osti.gov Other transition metals, such as iridium, have been investigated for directed C-H deuteration. snnu.edu.cn These catalytic methods offer pathways to deuteration under milder conditions than some classical approaches.

Enzymatic Synthesis Pathways for Isotopic Enrichment

Biocatalysis offers a highly selective method for deuterium incorporation. Enzymes can catalyze H/D exchange at specific positions in a molecule with high stereoselectivity. unam.mx While not as common for the synthesis of simple alkylamines like n-butylamine, enzymatic methods are valuable for the preparation of complex, chirally deuterated molecules.

Advanced Synthetic Routes for Site-Specific Deuterated Primary Amines

The synthesis of fully deuterated primary amines like N-Butylamine-D11 presents specific challenges. Direct deuteration of n-butylamine often results in incomplete deuterium incorporation due to the strong coordination of the amine group to the catalyst, which can also lead to oxidation at higher temperatures. osti.gov A more effective strategy involves a two-step process starting with the N-acetylation of n-butylamine, followed by catalytic deuteration and subsequent deacetylation.

A convenient and effective method for the perdeuteration of alkyl amines utilizes a Platinum on carbon (Pt/C) catalyst with deuterium oxide (D₂O) as the deuterium source. osti.gov Initial attempts to directly deuterate n-butylamine using this system at 120°C resulted in only 50% deuterium incorporation at the alpha and beta positions. osti.gov To circumvent this, a protection strategy is employed.

The amine is first converted to its N-acetyl derivative, N-acetyl-n-butylamine. This acetylated compound serves as an excellent substrate for the H-D exchange reaction. The deuteration of N-acetyl-n-butylamine with Pt/C in D₂O proceeds with high conversion and significant deuterium incorporation. osti.gov

Once the perdeuterated N-acetyl-n-butylamine is obtained, the acetyl group can be removed by hydrolysis with hydrochloric acid (HCl) to yield the desired perdeuterated primary amine, N-Butylamine-D11, which is isolated as its hydrochloride salt (DCl). osti.gov This method provides a reliable route to fully deuterated primary amines that are otherwise difficult to obtain.

Table 1: Deuteration of Acyl N-Butylamines

| Entry | Acyl Group | Conversion (%) | Deuterium Incorporation (%) |

| 1 | Acetyl | >99 | >95 |

| 2 | tert-Butyloxylcarbonyl (Boc) | Decomposed | - |

| 3 | Benzyloxycarbonyl (Cbz) | Decomposed | - |

This table is generated based on findings that acetylated alkyl amines are excellent substrates for H/D exchange with a Pt/C catalyst, while Boc and Cbz protected amines were found to be inadequate as they decomposed under the reaction conditions. osti.gov

An alternative approach for synthesizing α-deuterated primary amines involves the reductive deuteration of oximes using samarium(II) iodide (SmI₂) as an electron donor and D₂O as the deuterium source. nih.gov This method provides excellent levels of deuterium incorporation specifically at the α-position. For the synthesis of a fully deuterated compound like N-Butylamine-D11, this method would require a perdeuterated oxime precursor.

Late-Stage Isotopic Exchange Protocols for Primary Amines

Late-stage isotopic exchange offers an efficient route to deuterated compounds by modifying existing molecular scaffolds, thereby avoiding the need for a complete de novo synthesis. nih.govnih.gov This approach is particularly valuable for complex molecules. For primary amines, this can be achieved by activating the amine functionality, followed by an exchange reaction with a deuterium source.

Recent advancements have demonstrated methods for the isotopic labeling of primary amines, which can be adapted for deuterium incorporation. nih.govnih.gov One such strategy involves the activation of primary alkyl amines into Katritzky pyridinium salts or redox-active imines. nih.gov This activation facilitates a deaminative amination process. While originally demonstrated for ¹⁵N labeling using a benzophenone imine as the ¹⁵N source, the underlying principle can be extended to deuterium labeling by employing appropriate deuterated reagents. nih.govnih.gov The reaction proceeds through mechanisms such as a radical-polar-crossover for redox-active imines or copper-catalyzed pathways involving electron donor-acceptor complexes for Katritzky salts. nih.gov These methods are noted for their generality across various amine structures, including pharmaceutical compounds, and can achieve complete and selective isotopic labeling. nih.govnih.gov

Reductive Deuteration of Amine Precursors

Reductive deuteration of suitable precursor molecules is a powerful and widely used strategy for the synthesis of deuterated amines. nih.gov This approach typically involves the reduction of a functional group, such as a nitrile or an oxime, in the presence of a deuterium source.

A common method employs samarium(II) iodide (SmI₂) as the reducing agent and deuterium oxide (D₂O) as the deuterium source. nih.govmdpi.com This system has been successfully used for the single-electron-transfer reductive deuteration of both ketoximes and aldoximes to produce α-deuterated primary amines with excellent deuterium incorporation levels (>95% [D]). nih.gov The protocol demonstrates high chemoselectivity and is tolerant of a wide range of functional groups. nih.gov This methodology has been applied to the synthesis of deuterated drug analogues, highlighting its practical utility. nih.gov

Similarly, nitriles can serve as precursors for α,β-deuterated amines through a tandem H/D exchange and single-electron transfer (SET) reductive deuteration strategy. acs.org In this one-pot approach, the H/D exchange at the α-position of the nitrile is achieved using D₂O, followed by a SmI₂-mediated SET reductive deuteration of the α-deuterated nitrile to yield the corresponding α,β-deuterated amine. acs.org

A more divergent approach allows for the selective deuteration of amines at their α and/or β positions from ynamide precursors. nih.gov This method involves the treatment of readily available ynamides with a mixture of triflic acid and triethylsilane, where either or both reagents can be deuterated to control the position of deuterium incorporation. nih.gov This user-friendly, metal-free process proceeds through a domino keteniminium/iminium activation sequence and provides high levels of deuterium incorporation with broad functional group tolerance. nih.gov

| Precursor | Reagents | Position of Deuteration | Reference |

| Oximes | SmI₂, D₂O | α | nih.gov |

| Nitriles | SmI₂, D₂O, Et₃N | α,β | acs.org |

| Ynamides | Triflic acid/d-triflic acid, Triethylsilane/d-triethylsilane | α and/or β | nih.gov |

Control of Regioselectivity in Deuterium Labeling

Achieving control over the specific position of deuterium incorporation, known as regioselectivity, is crucial for tailoring the properties of the target molecule. Various catalytic systems have been developed to direct the deuteration to specific sites within an amine molecule.

One effective method for the selective α-deuteration of primary and secondary amines utilizes a monohydrido-bridged ruthenium complex as a catalyst with D₂O as the deuterium source. acs.org The proposed mechanism involves N-H activation of the amine, followed by β-hydride elimination on the resulting amide ligand to form an imine-ligated ruthenium intermediate. Subsequent 1,3-deuteride migrations to the imine ligand lead to selective deuteration at the α-CH₂ protons of the amine. acs.org

Palladium-based catalysts have also been shown to be effective for regioselective H-D exchange reactions. mdpi.com For instance, a palladium-catalyzed system can provide excellent deuterium incorporation at the benzylic site under mild conditions. mdpi.com The choice of catalyst and reaction conditions plays a pivotal role in directing the position of deuteration. The development of methods that utilize environmentally benign deuterium sources like D₂O is of significant interest. mdpi.com

In more complex systems, native coordinating groups within the substrate molecule can be used to direct a metal catalyst to a specific position, thereby controlling the regioselectivity of the deuteration reaction. acs.org This principle, demonstrated in nickel-catalyzed hydroamination reactions, can be applied to deuterium labeling by using a deuterated reagent source. acs.org

| Catalyst System | Deuterium Source | Site of Deuteration | Reference |

| [{(η⁶-p-cymene)RuCl}₂(μ-H-μ-Cl)] | D₂O | α-position | acs.org |

| Palladium on Carbon (Pd/C) with Aluminum | D₂O | Benzylic position | mdpi.com |

| Nickel catalyst with coordinating group | Ph₂SiD₂ | γ-position (example specific) | acs.org |

Analytical Characterization of Deuterium Incorporation in Amines

Following the synthesis of a deuterated amine, it is essential to analytically verify the degree and location of deuterium incorporation. The primary techniques for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Application of Nuclear Magnetic Resonance Spectroscopy for Isotopic Purity and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds, providing detailed information on both the position and the extent of deuterium labeling. nih.gov Both proton (¹H) and deuterium (²H) NMR are employed for this purpose. wikipedia.org

In ¹H NMR, the incorporation of a deuterium atom in place of a proton results in the disappearance or reduction in the intensity of the corresponding proton signal. wikipedia.org This allows for a straightforward confirmation of the position of deuteration. For determining the isotopic abundance, quantitative ¹H NMR can be used. nih.gov

Deuterium (²H) NMR directly detects the deuterium nuclei. wikipedia.org Although it has a lower natural abundance and a smaller magnetogyric ratio compared to protons, leading to lower resolution, it is highly effective for analyzing enriched compounds. wikipedia.org A key advantage of ²H NMR is the ability to use non-deuterated solvents, which simplifies sample preparation. The chemical shifts in ²H NMR are very similar to those in ¹H NMR, making spectral interpretation straightforward. Quantitative ²H NMR, often in combination with ¹H NMR, provides a robust method for accurately determining the isotopic abundance of both partially and fully labeled compounds. nih.gov

| Property | Proton (¹H) | Deuteron (²H) |

| Natural Abundance | 99.985% | 0.015% |

| Spin Quantum Number | ½ | 1 |

| Resonance Frequency (9.4 T) | ~400 MHz | ~61 MHz |

| Relative Sensitivity | 1.00 | 0.00965 |

Mass Spectrometry for Determination of Deuterium Content

Mass spectrometry (MS) is a highly sensitive technique used to determine the level of deuterium incorporation by measuring the mass-to-charge ratio (m/z) of the molecule. spectroscopyonline.com The substitution of a hydrogen atom (mass ≈ 1.008 Da) with a deuterium atom (mass ≈ 2.014 Da) results in a mass increase of approximately 1.006 Da for each incorporated deuterium. spectroscopyonline.com

By comparing the mass spectrum of the deuterated compound with that of its non-deuterated analog, the number of incorporated deuterium atoms can be determined. nih.gov The mass spectrum of a deuterated sample will show a distribution of isotopic peaks, with the molecular ion peak shifted to a higher mass corresponding to the number of deuterium atoms. spectroscopyonline.com

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful application of this principle, often used to study protein dynamics but also applicable to the analysis of smaller molecules. nih.govamsterdamumc.nl The data analysis involves determining the centroid mass of the isotopic distribution for the deuterated peptide or molecule and comparing it to the undeuterated and maximally deuterated controls to calculate the deuterium level. nih.gov For precise quantification, the isotopic distribution of the unlabeled compound is used as a reference to deconvolve the spectrum of the labeled compound, allowing for an accurate calculation of the percentage of deuterium incorporation.

| Number of Deuterium Atoms | Expected Mass Shift (Da) |

| 1 | ~1.006 |

| 2 | ~2.012 |

| 3 | ~3.018 |

| 4 | ~4.024 |

| 5 | ~5.030 |

| 6 | ~6.036 |

| 7 | ~7.042 |

| 8 | ~8.048 |

| 9 | ~9.054 |

| 10 | ~10.060 |

| 11 | ~11.066 |

Applications of N Butylamine D11 Dcl in Advanced Analytical Chemistry

Quantitative Analysis in Mass Spectrometry-Based Methods

In the realm of mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), N-Butylamine-D11 DCl serves as an invaluable tool for precise quantification. Its structural similarity to its non-deuterated counterpart, n-butylamine, allows it to be used as an ideal internal standard.

Role as a Stable Isotope-Labeled Internal Standard (SIL-IS) for Absolute Quantification

This compound is employed as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of n-butylamine in complex mixtures. nih.govresearchgate.net The principle behind this application is that a SIL-IS has nearly identical chemical and physical properties to the analyte of interest. lumiprobe.com This includes co-elution during chromatographic separation and similar behavior during sample extraction and ionization. longdom.org However, due to the presence of eleven deuterium (B1214612) atoms, this compound has a higher molecular weight than n-butylamine, allowing it to be distinctly identified by a mass spectrometer. epj-conferences.org

The AQUA (Absolute QUAntification) method is a prominent example where stable isotope-labeled peptides are used as internal standards to quantify proteins and their modifications with high sensitivity and specificity. nih.gov This same principle is applied to small molecules like n-butylamine using this compound. By adding a known quantity of the SIL-IS to a sample, a ratio of the analyte's mass spectrometric signal to the standard's signal can be established. This ratio is then used to accurately determine the absolute concentration of the analyte, even in complex biological matrices. nih.govnih.gov

| Property | Analyte (n-Butylamine) | SIL-IS (this compound) | Rationale |

| Chemical Structure | C₄H₁₁N | C₄D₁₁N·DCl | Near-identical, ensuring similar physicochemical behavior. |

| Retention Time | Co-elutes | Co-elutes | Ensures both compounds experience the same matrix conditions. |

| Ionization Efficiency | Similar | Similar | Critical for accurate ratio-based quantification. |

| Mass-to-Charge Ratio | Different | Different | Allows for distinct detection by the mass spectrometer. |

Compensation for Matrix Effects and Ion Suppression in LC-MS/MS

One of the most significant challenges in LC-MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in blood plasma) interfere with the ionization of the target analyte. longdom.orgchromatographyonline.com This interference can lead to either ion suppression (reduced signal) or ion enhancement (increased signal), resulting in inaccurate quantification. longdom.orgresearchgate.net

The use of a SIL-IS like this compound is the gold standard for compensating for these matrix effects. longdom.orgnih.gov Because the SIL-IS co-elutes with the analyte, it is subjected to the exact same ion suppression or enhancement phenomena. longdom.org By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are effectively canceled out. This normalization process ensures that the quantitative results remain accurate and reproducible, irrespective of the sample-specific matrix variations. chromatographyonline.com Studies have shown that this approach significantly improves data quality and reliability in complex biological and environmental samples. chromatographyonline.comnih.gov

| Sample Matrix | Analyte Signal (Without IS) | Analyte Signal (With SIL-IS Correction) | % Ion Suppression |

| Neat Solution | 1,000,000 | 1,000,000 | 0% |

| Plasma Extract | 650,000 | 995,000 | 35% |

| Urine Extract | 450,000 | 998,000 | 55% |

| Tissue Homogenate | 200,000 | 1,005,000 | 80% |

This illustrative table demonstrates how a SIL-IS can correct for signal suppression in various complex matrices, leading to a consistent and accurate final measurement.

Stable Isotope Dilution Analysis (SIDA) for Trace Compound Quantification

Stable Isotope Dilution Analysis (SIDA) is a quantitative technique that relies on the addition of a known amount of a stable isotope-labeled compound to a sample. nih.govresearchgate.net this compound is ideally suited for this application when measuring trace levels of n-butylamine. The methodology involves spiking the sample with the deuterated standard before any sample preparation or analysis steps.

The core advantage of SIDA is its high precision and accuracy, as it accounts for analyte loss during sample workup and for matrix effects during analysis. researchgate.net After extraction and analysis by LC-MS/MS, the concentration of the native analyte is calculated based on the measured signal ratio between the unlabeled analyte and the labeled standard. This method has been successfully applied to quantify a wide range of compounds, including mycotoxins and metabolites in food and biological samples, demonstrating its robustness and reliability for trace analysis. nih.govresearchgate.net

Structural and Dynamic Probing via Nuclear Magnetic Resonance Spectroscopy

The replacement of hydrogen with deuterium in this compound also provides significant advantages for analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. epj-conferences.orgckisotopes.com

Spectrum Simplification and Enhancement of Resolution in Deuterated Systems

In ¹H NMR (proton NMR), the signals from hydrogen atoms can be numerous and complex, often overlapping and making interpretation difficult. Using a deuterated compound like this compound can dramatically simplify the ¹H NMR spectrum. studymind.co.uksavemyexams.com Since deuterium nuclei (²H) resonate at a very different frequency from protons, they are effectively "silent" in a standard ¹H NMR experiment. studymind.co.uksigmaaldrich.com

If this compound is used as a component in a larger system being studied by ¹H NMR, its deuteration eliminates the signals that would arise from n-butylamine itself. This removal of signals enhances spectral resolution and allows for the unambiguous observation of proton signals from other molecules of interest in the sample. This technique is particularly useful for studying intermolecular interactions or when n-butylamine is used as a catalyst or reagent in a reaction mechanism study. sigmaaldrich.com

Investigation of Molecular Conformations and Dynamics

While deuterium is silent in ¹H NMR, it can be directly observed using ²H NMR (deuterium NMR). youtube.com The deuterium nucleus has a nuclear spin of 1, and its NMR signal is highly sensitive to its local electronic environment and molecular motion. znaturforsch.com This makes ²H NMR a powerful tool for investigating the conformation, orientation, and dynamics of molecules. mit.edunih.gov

By incorporating this compound into systems such as liquid crystals, polymers, or biological membranes, researchers can use ²H NMR to probe how the butylamine (B146782) molecule is oriented and how freely it moves. znaturforsch.com Changes in the ²H NMR lineshape can provide detailed information about phase transitions, chain ordering, and the rates of molecular reorientation, offering insights into the structure and behavior of complex materials at the molecular level. znaturforsch.commit.edu

Mechanistic and Kinetic Investigations Utilizing Deuterated Primary Amines, Including N Butylamine D11 Dcl

Elucidation of Organic Reaction Mechanisms

Isotopic labeling with deuterium (B1214612) provides a non-invasive method to trace the fate of specific atoms throughout a complex reaction sequence, helping to map out the exact transformation pathway and identify the most energetically demanding steps.

Deuterium's utility as a tracer lies in its ability to act as a "heavy" label that can be detected in reaction intermediates and final products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govresearchgate.net By strategically placing deuterium atoms within a reactant molecule, such as in N-Butylamine-D11 DCl, chemists can follow the labeled portion of the molecule. This allows for the unambiguous determination of bond formations and cleavages.

For instance, in the development of new synthetic methods for amines, deuterium labeling can confirm the proposed mechanism. nih.govrsc.org If a reaction is hypothesized to proceed via a specific intermediate, the position of the deuterium label in the final product can either support or refute the proposed pathway. This approach has been crucial in understanding the mechanisms of metal-catalyzed reactions, multicomponent reactions, and enzymatic processes involving amines. mdpi.comresearchgate.netcapes.gov.br The selective synthesis of deuterated amines has become a significant field, providing the necessary tools for these mechanistic explorations. rsc.org

In many reactions of amines, such as oxidation or elimination, a carbon-hydrogen (C-H) bond adjacent to the nitrogen atom is cleaved. nih.govlibretexts.org For example, in amine oxidation catalyzed by enzymes like monoamine oxidase (MAO), the cleavage of the α-C-H bond is often the rate-limiting step. mdpi.com Using a substrate like deuterated benzylamine (B48309) leads to a significantly slower reaction, confirming that this bond cleavage is indeed the RDS. mdpi.comnih.gov Conversely, if deuteration of a specific C-H bond does not result in a significant change in the reaction rate, it can be concluded that the cleavage of this bond is not part of the rate-determining step. princeton.edu This methodology allows for the precise pinpointing of the energetic bottleneck in a reaction sequence. acs.org

Analysis of Kinetic Isotope Effects (KIEs)

The quantitative analysis of the change in reaction rate upon isotopic substitution, known as the kinetic isotope effect (KIE), provides detailed information about the transition state of the rate-determining step. The KIE is expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy one (kD). libretexts.org

A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. libretexts.org For C-H bond cleavage, typical kH/kD values range from 1 to about 8, although higher values can be observed in cases of quantum tunneling. libretexts.org The magnitude of the primary KIE is highly sensitive to the geometry of the transition state (TS). princeton.edunih.gov

Symmetrical Transition State: A maximum KIE is often observed when the transition state is highly symmetrical, meaning the hydrogen atom is equally bonded to the donor and acceptor atoms. This typically occurs in thermoneutral reactions. princeton.edu

Early or Late Transition States: In highly exothermic or endothermic reactions, the transition state resembles the reactants ("early" TS) or products ("late" TS), respectively, according to the Hammond postulate. princeton.edu In these cases, the transition state is less symmetrical, and the observed KIE is smaller. princeton.edu

In amine chemistry, primary KIEs are used to probe the transition states of deprotonation and oxidation reactions. nih.govprinceton.edu For example, a large KIE in an elimination reaction of an amine derivative is consistent with an E2 mechanism where the C-H bond is broken in concert with the departure of the leaving group. princeton.edu

| kH/kD Value | Interpretation of Transition State (TS) | Example Reaction Type |

|---|---|---|

| ~1 | C-H bond not broken in RDS; "early" or "very late" TS. | SN1-type reaction, Hofmann Elimination (E1cb) |

| 2-4 | Asymmetrical TS; significant C-H bond cleavage. | Enzyme-catalyzed oxidation with an early or late TS |

| 5-8 | Symmetrical, linear TS; C-H bond is ~50% broken. | E2 Elimination, Monoamine Oxidase (MAO) oxidation mdpi.comnih.gov |

| >10 | Significant quantum tunneling contribution to H-transfer. | Certain enzyme-catalyzed hydrogen abstractions |

Secondary KIEs arise when the isotopic substitution occurs at a site that is not directly involved in bond-making or bond-breaking in the RDS. wikipedia.org These effects are generally much smaller than primary KIEs, with typical kH/kD values ranging from 0.7 to 1.5. wikipedia.org They are categorized based on their position relative to the reaction center (e.g., α or β).

In amine chemistry, β-secondary KIEs are particularly informative. Deuteration of the carbon atom beta to a reaction center can influence the reaction rate through steric or electronic effects, such as hyperconjugation. libretexts.org For example, placing deuterium on the carbon adjacent to the amine nitrogen (the α-carbon in the context of the amine as a functional group) can reveal changes in hybridization at that carbon during the reaction. A change from sp³ hybridization in the reactant to sp² in the transition state typically results in a normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ leads to an inverse KIE (kH/kD < 1). wikipedia.org

Furthermore, studies have shown that β-deuteration can measurably affect the basicity of amines. nih.govresearchgate.net This is attributed to changes in the zero-point energy of the C-H bonds adjacent to the nitrogen due to hyperconjugative interactions with the nitrogen lone pair. nih.gov

| Amine | Isotopic Substitution | Change in pKa per Deuterium | Reference |

|---|---|---|---|

| Methylamine | CD₃NH₂ | ~+0.02 | researchgate.net |

| Benzylamine | C₆H₅CD₂NH₂ | ~+0.02 | researchgate.net |

| Dimethylamine | (CD₃)₂NH | ~+0.02 | nih.gov |

The physical origin of the kinetic isotope effect lies in the principles of quantum mechanics, specifically the concept of zero-point energy (ZPE). princeton.edu A chemical bond is not static but vibrates, and its lowest possible vibrational energy state is its ZPE. The ZPE is dependent on the vibrational frequency of the bond, which in turn depends on the masses of the connected atoms. nist.gov

A C-D bond is stronger and vibrates at a lower frequency than a corresponding C-H bond because deuterium is heavier than hydrogen. princeton.edu This lower frequency results in a lower ZPE for the C-D bond. nist.govresearchgate.net To break a bond, sufficient energy must be supplied to overcome the activation energy barrier, which starts from the ZPE level. Since the C-D bond starts from a lower energy level, more energy is required to reach the transition state compared to the C-H bond. princeton.edu This difference in activation energy leads to a slower reaction rate for the deuterated compound. nih.gov

The magnitude of the KIE is determined by the difference in ZPE between the ground state and the transition state for the light and heavy isotopes. princeton.eduresearchgate.net In the transition state of a bond-breaking reaction, the bond is weakened, and the vibrational frequency decreases, leading to a smaller ZPE difference between C-H and C-D bonds compared to the ground state. It is this net difference between the ZPEs of the ground and transition states that dictates the KIE. princeton.eduelsevierpure.com82.179.144

| Property | C-H Bond | C-D Bond | Approximate Ratio (H/D) |

|---|---|---|---|

| Stretching Frequency (cm⁻¹) | ~2900 - 3100 | ~2100 - 2300 | ~1.35 |

| Zero-Point Energy (kJ/mol) | ~18 | ~13 | ~1.41 (√2) |

Studies on Amine Reactivity, Selectivity, and Catalysis

The isotopic substitution of hydrogen with deuterium in primary amines, such as in this compound, provides a powerful tool for probing reaction mechanisms and understanding the intricacies of amine reactivity. The change in mass upon deuteration can lead to a kinetic isotope effect (KIE), which is the ratio of the rate constant of the reaction with the light isotopologue (kH) to that of the heavy isotopologue (kD). wikipedia.orglibretexts.org This effect is a cornerstone in mechanistic and kinetic investigations, offering insights into bond-breaking and bond-forming steps in the rate-determining stage of a reaction. libretexts.org

Investigation of Nucleophilic Reactivity of Deuterated Amines

The nucleophilicity of amines is fundamentally attributed to the lone pair of electrons on the nitrogen atom, which can attack electron-deficient centers. wikipedia.org The reactivity of primary amines in nucleophilic substitution reactions is a subject of detailed kinetic studies. The use of deuterated amines can help elucidate the mechanism of these reactions, particularly whether the N-H bond is broken in the rate-determining step.

A key study investigated the kinetic isotope effect in the nucleophilic aromatic substitution reaction of n-butylamine with 1-chloro-2,4-dinitrobenzene. This reaction is known to be subject to base catalysis. For this investigation, N,N-dideuterobutylamine was used. The surprising result was the absence of a kinetic isotope effect, with a kH/kD value of 1.0. mcmaster.ca

Table 1: Kinetic Isotope Effect in the Reaction of n-Butylamine with 1-chloro-2,4-dinitrobenzene

| Reactant | Isotopic Label | kH/kD | Mechanistic Implication |

| n-Butylamine | N,N-dideutero | 1.0 mcmaster.ca | N-H bond cleavage is not involved in the rate-determining step. mcmaster.ca |

The observation of a kH/kD of 1.0 indicates that the cleavage of the N-H bond is not the rate-limiting step of the reaction. mcmaster.ca This finding is significant because it suggests a multi-step mechanism. The initial nucleophilic attack of the amine on the aromatic ring to form a metastable intermediate is likely the slow step, followed by a rapid, base-assisted removal of a proton from the nitrogen. If the proton removal were rate-determining, a primary kinetic isotope effect (typically kH/kD > 2) would be expected. libretexts.orgprinceton.edu

Secondary kinetic isotope effects (SKIEs) can also provide valuable information. For instance, in nucleophilic substitution reactions, an SKIE at the α-carbon can help distinguish between SN1 and SN2 mechanisms. wikipedia.org While specific data for this compound is not prevalent in the literature, the principles remain applicable. A normal SKIE (kH/kD > 1) is often associated with a change in hybridization from sp3 to sp2 in the transition state, as seen in SN1 reactions, whereas an inverse SKIE (kH/kD < 1) can indicate the reverse. wikipedia.org

Mechanistic Aspects of Dehydrogenation and Polymerization Reactions Involving Amines

Deuterium labeling is a critical technique for elucidating the mechanisms of dehydrogenation and polymerization reactions involving amines. While specific studies on this compound are limited, the principles can be understood from related research on deuterated organic molecules and non-deuterated n-butylamine.

Dehydrogenation Reactions:

Dehydrogenation of amines is a key transformation in organic synthesis and biological processes. Mechanistic studies often employ deuterium-labeled substrates to track the movement of hydrogen atoms. For instance, in enzyme-catalyzed dehydrogenation, kinetic isotope effects can reveal whether C-H or N-H bond cleavage is the rate-limiting step. iu.edunih.gov

In a hypothetical dehydrogenation of n-butylamine to form an imine, deuteration at the α-carbon (adjacent to the nitrogen) would be expected to produce a significant primary kinetic isotope effect if the α-C-H bond is broken in the rate-determining step.

Table 2: Expected Kinetic Isotope Effects in the Dehydrogenation of n-Butylamine

| Deuteration Position | Expected kH/kD | Implication |

| α-carbon (C-D) | > 2 | α-C-H bond cleavage is rate-determining. |

| Nitrogen (N-D) | > 1 | N-H bond cleavage is part of the rate-determining step. |

The magnitude of the KIE can provide further details about the transition state geometry. princeton.edu

Polymerization Reactions:

N-butylamine can act as an initiator in certain polymerization reactions. For example, it can initiate the polymerization of methyl methacrylate (B99206) in the presence of carbon tetrachloride. mcmaster.ca The mechanism involves the formation of a charge-transfer complex.

The use of deuterated n-butylamine, such as this compound, could provide insight into the initiation and chain transfer steps. For instance, if a C-H bond on the butyl group is involved in a chain transfer reaction, a kinetic isotope effect would be observed.

Challenges in the synthesis of deuterated polymers from deuterated monomers have been noted, as the location of deuterium can influence the reaction mechanism, such as self-cross-linking in the synthesis of poly(N-isopropylacrylamide) microgels. rsc.org While not directly involving n-butylamine, this highlights the profound effect isotopic substitution can have on polymerization pathways.

In the context of n-butylamine's role in industrial processes, such as the synthesis of primary amines via the hydrogenation of nitriles, understanding the reaction network is crucial. N-butylamine can react with intermediate imines, leading to the formation of secondary and tertiary amines. scielo.br Using a deuterated species like this compound in such a system could help to quantify the rates of these side reactions by tracking the incorporation of deuterium into the various products.

Computational and Theoretical Studies on Deuterated Amine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Support

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern mechanistic chemistry. q-chem.com These methods are used to investigate the electronic structure, geometry, and energetics of molecules and the transition states that connect them, providing profound insights into reaction mechanisms. acs.org For deuterated amine systems like N-Butylamine-D11, DFT can be employed to understand how isotopic substitution influences reactivity.

Recent studies on the oxidation of n-butylamine by H and OH radicals have utilized DFT methods like M08-HX and M06-2X with various basis sets (e.g., ma-TZVP, 6–311++G(d,p)) to map out the potential energy surface for hydrogen abstraction reactions. nih.govnih.govmissouri.edu These calculations help identify the most likely sites of reaction and the energy barriers associated with them. For N-Butylamine-D11, such calculations would be critical in determining how the replacement of hydrogen with deuterium (B1214612) at all positions affects the activation energies for similar radical-induced processes. The choice of the functional is crucial, as different functionals may be better suited for specific properties, such as reaction thermochemistry or barrier heights. q-chem.comwhiterose.ac.uk For instance, the M06-2X functional has shown accuracy in predicting the stability of tautomers and conformers, while functionals like B3LYP are widely used for geometry optimizations.

| DFT Functional | Common Application in Amine Studies | Reference |

|---|---|---|

| B3LYP | General geometry optimization and electronic structure calculation. | whiterose.ac.uk |

| M06-2X | Accurate for thermochemistry, kinetics, and non-covalent interactions; used for H-abstraction on amines. | nih.govlibretexts.org |

| M08-HX | High-performance functional for kinetics and thermochemistry, applied to n-butylamine oxidation studies. | nih.govnih.govmissouri.edu |

| PBE0 | Hybrid functional used for a balance of accuracy in various properties, including electronic structure. | q-chem.com |

| PW91 | Used in studies of conformational analysis and thermochemistry of alkylamines. | whiterose.ac.uk |

These computational approaches allow for the detailed examination of proposed mechanistic steps. For example, in the metabolism of primary amines, which can involve oxidative deamination, DFT calculations can model the stability of key intermediates. wikipedia.org By applying these methods to N-Butylamine-D11, researchers can gain a quantum-level understanding of its stability and reactivity.

Prediction and Simulation of Deuterium Incorporation Sites and KIEs

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.orgprinceton.edu It is a powerful tool for investigating reaction mechanisms, as it can provide information about bond-breaking or bond-forming events in the rate-determining step. nih.gov Computational chemistry is routinely used to predict KIEs, often with high accuracy. researchgate.net

Types of Kinetic Isotope Effects:

Primary KIE (PKIE): Occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For C-D vs. C-H bonds, the kH/kD ratio is typically in the range of 2–8.

Secondary KIE (SKIE): Observed when the isotopic substitution is at a position not directly involved in bond cleavage. These effects are smaller, with kH/kD values typically between 0.7 and 1.5, and provide insight into changes in hybridization or steric environment at the transition state. princeton.edu

For a reaction involving N-Butylamine-D11, multiple KIEs could be operative. For instance, in an oxidation reaction that involves the abstraction of a deuterium atom from the α-carbon (the carbon adjacent to the nitrogen), a large primary KIE would be expected. Concurrently, smaller secondary KIEs might be observed due to the deuterium atoms on the β-carbon.

Computational models predict KIEs by calculating the vibrational frequencies of the reactant and the transition state for both the light (H) and heavy (D) isotopologues. wikipedia.orgresearchgate.net The difference in zero-point vibrational energy (ZPVE) between the C-H and the stronger, lower-frequency C-D bond is the primary origin of the KIE. DFT calculations are instrumental in obtaining these frequencies. Studies on other amines have successfully correlated calculated KIEs with experimental values to support proposed mechanisms. For example, in the oxidation of cyclohexylamine, a significant KIE of 1.75 was observed for deamination, pointing to C-H bond cleavage in the rate-limiting step. wikipedia.org

| Amine Reaction | Isotope Position | Observed/Calculated KIE (kH/kD) | Implication | Reference |

|---|---|---|---|---|

| Cyclohexylamine Deamination | α-carbon | 1.75 - 2.3 | C-H bond cleavage is part of the rate-determining step. | wikipedia.org |

| Cyclohexylamine N-hydroxylation | α-carbon | 0.8 - 0.9 (Inverse) | C-H bond is not broken in the rate-determining step; suggests change in hybridization. | wikipedia.org |

| tert-Butylamine + OH Radical | Amine N-H | ~0.97 (Experimental) | Small inverse KIE suggests H-abstraction from the amino group is a key step. | libretexts.org |

Simulations can also predict the regioselectivity of deuterium incorporation in synthetic processes. While N-Butylamine-D11 is fully deuterated, understanding the principles of selective deuteration is crucial. For example, methods have been developed for the selective deuteration of amines at their α and/or β positions, and computational studies can rationalize the observed selectivity by modeling the reaction intermediates and transition states. usp.org

Modeling of Reaction Pathways and Transition States for Deuterated Amines

A complete understanding of a chemical reaction requires mapping its entire reaction pathway, including all intermediates and transition states. Transition State Theory (TST) provides the formal framework for relating the properties of the transition state—the highest energy point along the minimum energy path—to the reaction rate. nih.gov

Computational chemists use various algorithms to locate transition state structures on the potential energy surface calculated by methods like DFT. For reactions of n-butylamine, such as its oxidation by radicals, detailed computational studies have identified the transition state structures for hydrogen abstraction from each unique position (N-H, α-C-H, β-C-H, etc.). nih.govnih.govmissouri.edu These studies reveal that the barrier heights for abstraction are influenced by the position of the amino group, with H-abstraction at the α-site often being the most favored pathway. nih.govnih.govmissouri.edu

For N-Butylamine-D11, modeling would show how the increased mass of deuterium affects the vibrational frequencies at the transition state. This change in vibrational energy alters the height of the effective energy barrier, leading to the kinetic isotope effect. nih.gov Furthermore, quantum tunneling, where a particle can pass through an energy barrier rather than over it, is more significant for hydrogen than for deuterium. researchgate.net Accurate kinetic models for deuterated amines must often include corrections for tunneling, especially at lower temperatures. usp.org Variational transition-state theory (VTST) combined with small-curvature tunneling (SCT) corrections are advanced computational methods used for this purpose. nih.govmissouri.eduusp.org

By modeling the complete reaction profile for a process like the nitrosation of di-n-butylamine or the CO2 capture by n-butylamine, computational studies can provide a detailed, step-by-step description of the mechanism. whiterose.ac.uk Applying these techniques to N-Butylamine-D11 would allow for a predictive understanding of how its reaction pathways and the stability of its transition states differ from its non-deuterated counterpart, offering valuable insights into its chemical behavior.

Broader Academic Research Applications of Deuterated Amine Analogs

Elucidation of Biosynthetic Pathways and Metabolic Transformations

The study of how organisms synthesize complex molecules (biosynthesis) and how they process chemical compounds (metabolism) is fundamental to biochemistry and pharmacology. Deuterated amine analogs serve as essential tracers in these investigations. simsonpharma.comnih.gov By introducing a deuterated compound into a biological system, scientists can track its journey and identify the various metabolites that are formed. simsonpharma.comresearchgate.net

A primary application is in understanding the mechanisms of enzymes, particularly those involved in metabolism like the cytochrome P450 family. researchgate.net The breaking of a C-H bond is often a rate-limiting step in metabolic reactions. nih.gov Replacing hydrogen with deuterium (B1214612) creates a stronger bond, which can significantly slow down the rate of these reactions. rsc.org This phenomenon, known as the kinetic isotope effect (KIE), provides crucial evidence for identifying which specific C-H bonds are broken during an enzymatic reaction. researchgate.netnih.gov

For instance, research on the metabolism of various drugs has utilized deuteration to pinpoint metabolic sites. Studies on compounds like tryptamine (B22526) and dopamine (B1211576) showed that replacing hydrogen atoms at the alpha-position to the amine group with deuterium significantly reduced their metabolic breakdown. rsc.org Similarly, a deuterated version of enzalutamide (B1683756) (d3-ENT) was developed to investigate its metabolic fate. Researchers observed that the primary metabolic pathway was slowed due to the stronger C-D bonds, leading to increased exposure to the parent drug. nih.gov This approach not only helps in mapping metabolic pathways but also offers a strategy for designing drugs with improved pharmacokinetic profiles, potentially requiring lower or less frequent doses. researchgate.netnih.gov

Table 1: Research Findings on Deuterated Amines in Metabolic Studies

| Compound Studied | Research Focus | Key Finding | Reference(s) |

|---|---|---|---|

| Deuterated Tryptamine | Metabolic Stability | Deuteration at the α-position slowed metabolic oxidation. | rsc.org |

| Deuterated Dopamine | Metabolic Breakdown | α-deuteration significantly slowed the metabolic breakdown. | rsc.org |

| Deuterated Enzalutamide (d3-ENT) | Pharmacokinetics & Metabolism | The major metabolic pathway was retarded due to the stable C-D bonds, increasing systemic exposure. | nih.gov |

Isotopic Labeling Strategies in Quantitative Proteomics (e.g., Terminal Amine Isotopic Labeling of Substrates - TAILS)

Quantitative proteomics aims to determine the abundance of proteins in a sample. wikipedia.org Isotopic labeling using deuterated analogs is a cornerstone of many quantitative proteomics techniques. One prominent method is Terminal Amine Isotopic Labeling of Substrates (TAILS). wikipedia.orgnih.gov TAILS is a powerful strategy for identifying and quantifying protein N-termini, which are the starting points of protein chains. nih.govspringernature.com This information is critical for annotating proteins and understanding proteolytic processing—the cutting of proteins by enzymes called proteases. nih.gov

The TAILS methodology involves several key steps:

Blocking and Labeling: All primary amine groups in a protein sample (the N-terminal α-amine and the ε-amines of lysine (B10760008) residues) are chemically blocked. This is often done using isotopic reagents, such as light (e.g., ¹²CH₂-formaldehyde) and heavy (e.g., ¹³CD₂-formaldehyde) versions for different samples. wikipedia.orgspringernature.com

Digestion: The proteins are then digested, typically with the enzyme trypsin. Since the lysine amines are blocked, trypsin only cleaves at arginine residues. researchgate.net

Enrichment of N-terminal Peptides: The crucial step in TAILS is the negative selection of internal peptides. A specialized polymer is used to bind to and remove all the newly formed internal peptides (which now have a free N-terminal amine). nih.govmdpi.com This leaves the original, labeled N-terminal peptides of the proteins in the solution. nih.gov

Analysis: The enriched N-terminal peptides are then analyzed by mass spectrometry. The mass difference between the "light" and "heavy" labeled peptides allows for the precise quantification of the relative abundance of each protein's N-terminus in the original samples. researchgate.netresearchgate.net

TAILS enables researchers to identify the starting points of mature proteins and to discover new "neo-N-termini" that are generated by protease activity. nih.govspringernature.com This makes it an invaluable tool for identifying the substrates of specific proteases and understanding their roles in various biological processes and diseases. wikipedia.orgnih.gov

Table 2: Key Features of the TAILS Proteomics Method

| Feature | Description | Significance | Reference(s) |

|---|---|---|---|

| Labeling Strategy | Uses amine-reactive isotopic reagents (e.g., deuterated formaldehyde) to differentially label samples. | Enables relative quantification of protein N-termini between different samples. | wikipedia.orgspringernature.com |

| Enrichment Principle | Negative selection: internal tryptic peptides are captured and removed by a polymer. | Allows for the specific isolation and analysis of the original N-terminal peptides, including those that are naturally blocked. | wikipedia.orgnih.govmdpi.com |

| Primary Output | Identification and quantification of mature protein N-termini and protease-generated neo-N-termini. | Provides insights into protein annotation, protease function, and substrate discovery. | nih.govspringernature.com |

| Applications | Defining protein termini, identifying protease substrates, linking proteases to disease pathways. | Broad utility in fundamental proteomics research and clinical studies. | wikipedia.orgnih.gov |

Development of Deuterated Probes for Chemical Biology and Biochemical Studies

Chemical biology utilizes chemical tools to study and manipulate biological systems. Deuterated compounds, including amine analogs, are increasingly being developed as sophisticated probes for these studies. europa.eu The unique properties of deuterium allow for "label-free" labeling, where the molecule of interest itself is tracked without the need for bulky fluorescent tags or radioactive isotopes that could perturb the system. europa.eunih.gov

One major application is in advanced microscopy techniques. The distinct vibrational frequency of the C-D bond can be detected using Raman spectroscopy. europa.eu This allows researchers to image the uptake and distribution of deuterated drugs or metabolites within living cells in real-time, providing high-resolution spatial and temporal information without genetic engineering. europa.eu

Deuterated probes are also crucial in Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for determining the structure of molecules. clearsynth.com Using deuterated solvents minimizes interference from hydrogen signals, enhancing the clarity and precision of the NMR spectra. clearsynth.com Furthermore, selectively deuterating specific sites within a protein or other biomolecule can help simplify complex spectra and pinpoint specific interactions. researchgate.net

Recent research has also demonstrated the use of deuterated carbohydrate probes to study nutrient uptake in bacteria. nih.govrsc.org By using deuterated sugars and analyzing their incorporation with techniques like nuclear reaction analysis, scientists can measure nutrient acquisition in a way that is less disruptive than using chemically modified or radiolabeled sugars. nih.govrsc.org This approach provides a more accurate picture of the biological process under investigation. rsc.org

Future Research Directions and Emerging Methodologies for Perdeuterated Primary Amines

Advancements in Highly Site-Specific and Cost-Effective Deuteration Techniques

The synthesis of perdeuterated primary amines has traditionally relied on methods that can be costly and lack precise control. nih.gov However, recent advancements are paving the way for more efficient, selective, and economical deuteration strategies.

A significant area of development is the use of novel catalysts for hydrogen isotope exchange (HIE). acs.org Transition-metal catalysts, particularly those based on ruthenium and iridium, are being explored for their ability to facilitate direct C-H bond activation and subsequent deuteration under milder conditions than traditional methods. acs.orgacs.org For example, ruthenium complexes have been shown to catalyze the α-selective deuteration of primary and secondary amines using deuterium (B1214612) oxide (D₂O) as the deuterium source. acs.org This approach is advantageous as D₂O is a relatively inexpensive and readily available deuterium source. nih.gov

Another promising frontier is organophotocatalysis, which utilizes visible light to drive chemical reactions. nih.gov Researchers have developed a metal-free, organophotocatalytic method for the α-deuteration of unprotected primary amines, again using D₂O. This technique is noted for its cost-effectiveness, mild reaction conditions, and high selectivity. nih.gov Such methods represent a significant step towards more sustainable and accessible deuteration. nih.govresearchgate.net

Furthermore, efforts are being made to develop methods for the divergent synthesis of selectively deuterated amines, allowing for the precise placement of deuterium at various positions (e.g., α, β) within the molecule. nih.govrsc.org These methods provide unparalleled control over the final deuterated product, which is crucial for detailed mechanistic studies and for fine-tuning the properties of deuterated molecules. nih.govrsc.org

| Technique | Catalyst/Reagent | Deuterium Source | Key Advantages | Reference |

|---|---|---|---|---|

| Transition-Metal Catalysis | Ruthenium or Iridium Complexes | D₂O or D₂ gas | High efficiency, high functional group tolerance, potential for late-stage deuteration. | acs.orgacs.org |

| Organophotocatalysis | Organic Photocatalyst + Thiol HAT Catalyst | D₂O | Metal-free, cost-effective, mild conditions, high chemo- and regioselectivity. | nih.gov |

| Acid/Base-Mediated HIE | Deuterated Acids (e.g., CF₃COOD) or Bases (e.g., KOtBu) | Solvent (e.g., D₂O, DMSO-d6) | Can be metal-free, offers alternative selectivity patterns (e.g., aromatic C-H bonds). | nih.govnih.gov |

| Divergent Synthesis | Triflic acid and deuterated triethylsilane | Deuterated Reagents | Precise, selective deuteration at α and/or β positions from common precursors. | nih.govrsc.org |

Integration of Deuterated Amines in Multi-Modal Analytical Platforms

Deuterated primary amines are indispensable tools in analytical chemistry, primarily due to their utility as internal standards. clearsynth.comscioninstruments.com The integration of these standards into multi-modal analytical platforms, which combine several analytical techniques, is a growing trend that provides a more comprehensive understanding of complex biological and chemical systems. nih.gov

In mass spectrometry (MS) , deuterated internal standards like n-butylamine-d11 are crucial for accurate quantification. texilajournal.com Because they are nearly identical chemically to their non-deuterated counterparts, they co-elute during chromatography and experience similar ionization effects, but are easily distinguished by their higher mass. scioninstruments.comtexilajournal.com This allows them to compensate for variations in sample preparation and instrument response, leading to highly precise and accurate measurements. clearsynth.comtexilajournal.com This is particularly vital in fields like metabolomics and proteomics, where complex sample matrices can interfere with analysis. acs.orgnih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy also benefits significantly from the use of deuterated compounds. Using a deuterated solvent is standard practice to avoid overwhelming signals from the solvent itself. sigmaaldrich.com Furthermore, selectively deuterating parts of an analyte molecule can simplify complex spectra, allowing researchers to focus on specific signals and interactions. nih.gov

The power of these techniques is amplified when combined. For instance, liquid chromatography-mass spectrometry (LC-MS) is often used in tandem with NMR. umsl.edu In such multi-modal approaches, a deuterated standard can be used for quantification by LC-MS while also serving as a silent or reference point in NMR studies of the same sample. nih.gov Emerging techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can reveal information about protein conformation and dynamics, with advanced analysis now able to interpret multimodal isotopic distributions that indicate multiple co-existing protein states. nih.govnih.gov

| Analytical Technique | Specific Application of Deuterated Amine | Benefit | Reference |

|---|---|---|---|

| Mass Spectrometry (MS) | Stable Isotope-Labeled Internal Standard (SILS) | Corrects for sample loss and matrix effects, enabling precise quantification. | clearsynth.comscioninstruments.comtexilajournal.com |

| NMR Spectroscopy | Spectroscopic probe / Deuterated solvent | Simplifies complex spectra by removing proton signals, allowing focus on specific molecular regions. | nih.govsigmaaldrich.com |

| LC-MS Metabolomics | Internal standard for amine-containing metabolites | Accurate quantification of metabolites in complex biological samples. | nih.govacs.orgnih.gov |

| Hydrogen-Deuterium Exchange MS (HDX-MS) | Probing protein dynamics and conformation | Detects multiple conformational states and characterizes protein dynamics. | nih.govnih.gov |

Exploration of Novel Applications in Fundamental Chemical Sciences

Beyond their established analytical roles, perdeuterated primary amines are instrumental in fundamental chemical research, enabling deeper insights into reaction mechanisms and molecular interactions.

A primary application is the study of the Kinetic Isotope Effect (KIE) . libretexts.org The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium. youtube.com Consequently, reactions that involve the breaking of a C-D bond are typically slower than those breaking a C-H bond. libretexts.orgyoutube.com By measuring this difference in reaction rates (kH/kD), chemists can determine if a specific C-H bond is broken in the rate-determining step of a reaction, providing crucial evidence for a proposed mechanism. wikipedia.orgepfl.ch Primary KIEs for deuterium are often in the range of 1 to 8. libretexts.org

Deuterium substitution is also being used to probe and modulate non-covalent interactions , such as hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net While often subtle, the effects of deuteration can alter the strength of these interactions. nih.govresearchgate.net For example, replacing hydrogen with deuterium can slightly strengthen hydrogen bonds, which can influence the structure and properties of molecules where such bonding is critical. youtube.com Studies have also shown that protiated compounds can bind more strongly to hydrophobic surfaces than their deuterated counterparts, providing insights into the nature of hydrophobic interactions. cchmc.org

Furthermore, research is exploring the impact of deuteration on the physical properties of materials . Substituting hydrogen with deuterium can significantly alter material properties like phase transition temperatures. youtube.comrsc.org In some ferroelectric materials, deuteration can raise the phase transition temperature by over 100 K. youtube.comrsc.org This effect, stemming from changes in bond geometry and strength, opens up possibilities for designing new materials with precisely tuned physical characteristics. rsc.org

Q & A

Q. What analytical methods are recommended for confirming the isotopic purity and structural integrity of N-Butylamine-D11 dcl in synthesis workflows?

Methodological Answer:

- Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify deuterium incorporation and rule out proton contamination. For quantitative isotopic purity, High-Resolution Mass Spectrometry (HRMS) or Isotope Ratio Mass Spectrometry (IRMS) is critical .

- Cross-reference spectral data with computational models (e.g., Quantum Chemistry-based QSPR frameworks) to validate molecular stability under varying conditions .

Q. How should researchers handle and store this compound to minimize degradation during experiments?

Methodological Answer:

Q. What are the key safety protocols for working with deuterated amines like this compound in wet-lab settings?

Methodological Answer:

- Follow H313 (harmful in contact with skin) and P305+P351+P338 (eye rinse protocols) guidelines. Use fume hoods and PPE (nitrile gloves, goggles) during handling .

- Implement waste segregation protocols: collect deuterated waste separately for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can isotopic labeling (e.g., this compound) improve the accuracy of metabolic flux analysis in tracer studies?

Methodological Answer:

- Design pulse-chase experiments using LC-MS/MS to track deuterium retention in metabolic intermediates. Compare with non-deuterated controls to quantify kinetic isotope effects (KIEs) .

- Address data contradictions by normalizing against background noise (e.g., natural abundance deuterium) using computational tools like Isotopologue Spectral Analysis (ISA) .

Q. What experimental frameworks are recommended for studying solvent effects on the reactivity of this compound in catalytic systems?

Methodological Answer:

- Use density functional theory (DFT) simulations to predict solvent-polarity-dependent reaction pathways. Validate with kinetic studies in aprotic (e.g., THF) vs. protic (e.g., methanol) solvents .

- Apply Arrhenius plots to compare activation energies across solvents, ensuring replicates (n ≥ 5) to mitigate batch-to-batch variability .

Q. How can researchers resolve conflicting data on the pH-dependent stability of deuterated amines in aqueous environments?

Methodological Answer:

- Conduct pH-rate profiling (pH 2–12) with UV-Vis or NMR to monitor decomposition kinetics. Use multivariate regression to isolate pH effects from temperature/humidity variables .

- Cross-validate results with isotopic labeling studies (e.g., H/D exchange assays) to identify hydrolysis-sensitive sites .

Data Interpretation and Reporting

Q. What statistical approaches are optimal for analyzing small-sample datasets in deuterated compound studies?

Methodological Answer:

Q. How should researchers document methodological deviations in studies involving this compound to ensure reproducibility?

Methodological Answer:

- Follow Investigator’s Brochure (IB) guidelines (Section 4.4, Non-Clinical Pharmacology) to detail protocol modifications, including batch-specific purity data and instrument calibration logs .

- Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation in public repositories like PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.